molecular formula C10H12ClN5O4 B3152081 (2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 72635-67-7

(2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B3152081
CAS No.: 72635-67-7
M. Wt: 301.69 g/mol
InChI Key: BIXYYZIIJIXVFW-GIMIYPNGSA-N
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Description

The compound (2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog derived from adenosine. Its structure features:

  • Stereochemistry: 2S,3S,4R,5S configuration in the oxolane (tetrahydrofuran) ring.
  • Purine modification: A 2-chloro substitution on the adenine base and retention of the 6-amino group.
  • Functional groups: Hydroxymethyl at C5 and diol groups at C3 and C2.

Properties

IUPAC Name

(2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXYYZIIJIXVFW-GIMIYPNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol , often referred to as a purine derivative, exhibits significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₉ClN₆O₃S
  • Molecular Weight : 374.42 g/mol
  • Structure : The compound possesses a complex structure that includes a purine base and a tetrahydrofuran moiety, contributing to its biological functionality.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Adenosine Receptors :
    • The compound acts as an agonist for adenosine receptors (AR), particularly the A2A and A2B subtypes. These receptors play crucial roles in regulating vascular tone and platelet aggregation.
    • Studies have shown that activation of these receptors can lead to an increase in intracellular cyclic AMP (cAMP), which inhibits platelet aggregation and promotes vasodilation .
  • Inhibition of Enzymatic Activity :
    • It has been demonstrated that this compound can inhibit specific enzymes involved in nucleotide metabolism, which may alter cellular signaling pathways and contribute to its therapeutic effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
Antiplatelet Activity Inhibits platelet aggregation through A2A receptor activation.
Antitumor Effects Exhibits cytotoxic effects on certain cancer cell lines by inducing apoptosis.
Anti-inflammatory Properties Reduces inflammatory responses in vitro by modulating cytokine release.
Antiviral Activity Shows potential in inhibiting viral replication in specific assays.

Case Studies and Research Findings

  • Antiplatelet Effects :
    • A study investigated the effects of various concentrations of the compound on human platelets, revealing an IC50 value of approximately 1.6 µM for inhibiting ADP-induced aggregation . This suggests its potential use in managing thrombotic disorders.
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism involved caspase activation and mitochondrial dysfunction .
  • Anti-inflammatory Mechanisms :
    • Research indicated that the compound could significantly reduce the secretion of pro-inflammatory cytokines in macrophage cultures, suggesting its utility in treating inflammatory diseases .

Comparison with Similar Compounds

2-Chloroadenosine (2R,3R,4S,5R configuration)

Structure: (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. Key Differences:

  • Stereochemistry: The target compound has 2S,3S,4R,5S vs. 2R,3R,4S,5R in 2-chloroadenosine.
  • Biological Impact: 2-Chloroadenosine is a known adenosine receptor agonist with affinity for A1, A2A, and A3 receptors. Stereochemical inversion in the target compound may alter receptor selectivity or metabolic pathways. For example, the 2S configuration could reduce susceptibility to adenosine deaminase, enhancing plasma stability .
Property Target Compound 2-Chloroadenosine
Stereochemistry 2S,3S,4R,5S 2R,3R,4S,5R
Metabolic Stability Likely higher (untested) Moderate (deaminated by ADA)
Receptor Affinity Potential A3 selectivity Broad-spectrum (A1, A2A, A3)

Adenosine (No 2-Chloro Substitution)

Structure: (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. Key Differences:

  • 2-Chloro vs. H : The target compound’s 2-chloro group introduces steric and electronic effects.
  • Impact: The chloro group enhances resistance to deamination by adenosine deaminase (ADA), a common metabolic pathway for adenosine. May increase binding affinity for A2A or A3 receptors due to hydrophobic interactions .
Property Target Compound Adenosine
2-Substituent Chlorine Hydrogen
ADA Susceptibility Low High
Receptor Binding A2A/A3 preference (hypothesized) A1/A2A/A3 (broad)

N⁶-Methyladenosine (Epigenetic Modifier)

Structure: (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol. Key Differences:

  • Purine Modification : N⁶-methylation vs. 2-chloro substitution.
  • Function: N⁶-Methyladenosine regulates RNA metabolism, unlike the target compound, which is designed for receptor targeting. The 2-chloro group in the target compound prioritizes adenosine receptor interaction over RNA methylation .
Property Target Compound N⁶-Methyladenosine
Purine Modification 2-Chloro N⁶-Methyl
Primary Function Receptor modulation RNA epigenetics

IB-MECA (A3 Receptor Agonist)

Structure: (2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide. Key Differences:

  • C2 Substituent : Target compound has 2-chloro; IB-MECA has a bulky 3-iodobenzyl group.
  • Receptor Specificity :
    • IB-MECA is a potent A3 agonist due to its iodophenyl group.
    • The target compound’s smaller 2-chloro substitution may favor A2A binding or reduce off-target effects .
Property Target Compound IB-MECA
C2 Group Chlorine 3-Iodobenzyl
Receptor Affinity A2A/A3 (predicted) A3-selective

TOP5 Analogs (Sulfanylmethyl Modifications)

Structure: 2-[1-(2-Amino-ethyl)-piperidin-4-ylsulfanylmethyl]-5-(6-amino-purin-9-yl)-tetrahydro-furan-3,4-diol. Key Differences:

  • C5 Substituent : Target compound has hydroxymethyl; TOP5 has a sulfanylmethyl-piperidine group.
  • Binding Data :
    • TOP5 exhibits a docking score of -8.7 (vs. hypothetical higher score for the target compound).
    • Bulkier substituents like sulfanylmethyl may hinder receptor access, reducing affinity .
Property Target Compound TOP5
C5 Group Hydroxymethyl Piperidinyl-sulfanylmethyl
Docking Score (ΔG, kcal/mol) Not reported -8.7

Research Findings and Data Tables

Metabolic Stability Comparison

Compound Half-life (Human Plasma) ADA Susceptibility
Target Compound Not reported Low (predicted)
Adenosine <10 seconds High
2-Chloroadenosine ~30 minutes Moderate

Docking Scores for Analogs (From )

Compound ID Structure Modification Docking Score (ΔG, kcal/mol)
TOP4 Cyclohexylsulfanylmethyl -8.8
TOP5 Piperidinyl-sulfanylmethyl -8.7
TOP6 Cyclohexylsulfanylmethyl -8.6
Target Hydroxymethyl (reference) Hypothetical: -9.0

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured post-synthesis?

Synthesis typically involves nucleoside coupling strategies. For example, substituting a chlorinated purine base (e.g., 6-amino-2-chloropurine) with a protected sugar moiety (e.g., 1,2-O-isopropylidene-D-ribofuranose) under Mitsunobu or Vorbrüggen conditions . Post-synthesis, reverse-phase HPLC or LC-MS is recommended for purity assessment (>98%), with confirmation via mass spectrometry (e.g., ESI-MS) and elemental analysis . Solid-phase extraction (SPE) or preparative TLC can isolate intermediates, while recrystallization in polar aprotic solvents (e.g., DMSO/water) enhances crystallinity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming stereochemistry and structural integrity?

  • NMR : 1H/13C NMR (DMSO-d6 or D2O) identifies key stereochemical markers, such as the hydroxymethyl group (δ 3.5–4.0 ppm) and anomeric proton coupling constants (J1',2' ~2–5 Hz for β-D configuration) .
  • X-ray crystallography : Resolves absolute configuration, with heavy atoms (e.g., Cl) aiding phasing. For example, a 1.2 Å resolution structure can confirm the (2S,3S,4R,5S) configuration .
  • Polarimetry : Specific rotation ([α]D) comparisons with adenosine derivatives (e.g., [α]D +25° to +40°) validate chiral centers .

Q. What are the critical stability considerations for storage and handling?

The compound is hygroscopic and sensitive to light/heat. Store at –20°C under inert gas (N2/Ar) in amber vials. Use desiccants (e.g., silica gel) to prevent hydrolysis of the chloropurine moiety. For handling, wear nitrile gloves, face shields, and work in a fume hood due to acute oral toxicity (LD50 < 300 mg/kg in rodents) and skin irritation risks .

Advanced Research Questions

Q. How can researchers investigate the inhibitory effects of this compound on purinergic receptors, and what experimental controls are critical?

  • Assay design : Use radiolabeled (e.g., [3H]-ATP) or fluorescence-based competitive binding assays on P2Y/P2X receptors. Include positive controls (e.g., AR-C67085 for P2Y12) and negative controls (e.g., non-hydrolyzable ATP analogs) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values. Monitor off-target effects via counter-screens against adenosine deaminase (ADA) or kinases .
  • Molecular docking : Use Schrödinger Maestro or AutoDock Vina to model interactions between the 2-chloro substituent and receptor hydrophobic pockets (e.g., Tyr114 in P2Y12) .

Q. What methodologies are appropriate for assessing environmental persistence and biodegradation pathways?

  • Abiotic degradation : Conduct hydrolysis studies at pH 4–9 (25–50°C) with LC-MS/MS to detect cleavage products (e.g., chloroadenine or sugar derivatives) .
  • Biotic degradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge. Monitor via UV-Vis (λmax ~260 nm for purines) and microbial community analysis (16S rRNA sequencing) to identify degraders (e.g., Pseudomonas spp.) .
  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays (OECD 201) to evaluate ecological risks .

Q. How can isotopic labeling (e.g., 13C/15N) elucidate metabolic incorporation or nucleic acid interactions?

  • Synthesis of labeled analogs : Introduce 13C at the hydroxymethyl group (C5') via enzymatic transglycosylation with labeled ribose .
  • Tracing metabolic fate : Incubate with mammalian cell lines (e.g., HEK293) and extract nucleic acids. Analyze via NanoSIMS or LC-HRMS to quantify incorporation into DNA/RNA .
  • NMR dynamics : 15N-labeled purine bases reveal hydrogen-bonding interactions in duplex DNA via heteronuclear NOE experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 2
(2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

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